molecular formula C18H17NO2S B14366696 Ethyl 3-benzyl-4H-1,4-benzothiazine-2-carboxylate CAS No. 90252-73-6

Ethyl 3-benzyl-4H-1,4-benzothiazine-2-carboxylate

Cat. No.: B14366696
CAS No.: 90252-73-6
M. Wt: 311.4 g/mol
InChI Key: KWFYUYWTMMMNRC-UHFFFAOYSA-N
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Description

Ethyl 3-benzyl-4H-1,4-benzothiazine-2-carboxylate is a heterocyclic compound that belongs to the benzothiazine family This compound is characterized by a benzothiazine ring system, which is known for its diverse biological activities and applications in medicinal chemistry

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-benzyl-4H-1,4-benzothiazine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethyl 3-benzyl-4H-1,4-benzothiazine-2-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 3-benzyl-4H-1,4-benzothiazine-2-carboxylate involves its interaction with various molecular targets and pathways. The compound’s biological activities are attributed to its ability to interact with enzymes and receptors, leading to the modulation of cellular processes. For example, it can inhibit the release of insulin from pancreatic cells by acting as a KATP channel activator . The presence of functional groups such as the benzyl and ethyl ester moieties enhances its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-benzyl-4H-1,4-benzothiazine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzyl group enhances its lipophilicity, while the ethyl ester moiety increases its stability and bioavailability. These features make it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

90252-73-6

Molecular Formula

C18H17NO2S

Molecular Weight

311.4 g/mol

IUPAC Name

ethyl 3-benzyl-4H-1,4-benzothiazine-2-carboxylate

InChI

InChI=1S/C18H17NO2S/c1-2-21-18(20)17-15(12-13-8-4-3-5-9-13)19-14-10-6-7-11-16(14)22-17/h3-11,19H,2,12H2,1H3

InChI Key

KWFYUYWTMMMNRC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC2=CC=CC=C2S1)CC3=CC=CC=C3

Origin of Product

United States

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